Erionite, dealuminated

Descripción

Natural Occurrence and Crystallographic Characteristics of Erionite (B80640) Zeolites

Erionite is a naturally occurring fibrous zeolite mineral found in various geological settings across the globe, including the western United States, Turkey, and New Zealand. nih.govwikipedia.orgnih.govebsco.com It typically forms as an alteration product of volcanic ash and tuffaceous rocks through processes like diagenesis or hydrothermal alteration in alkaline, saline lakes or in vesicles and cavities of altered basalts. nih.govwikipedia.orguniroma1.itresearchgate.net

Erionite belongs to the ABC-6 family of zeolites and crystallizes in the hexagonal system with the space group P63/mmc. uniroma1.itnih.gov Its framework structure, designated as ERI by the International Zeolite Association, is composed of linked tetrahedra of (Si,Al)O₄. nih.goviza-online.org This arrangement creates a specific topology featuring columns of cancrinite cages connected by double 6-rings (D6R), which in turn form larger "erionite" cages. nih.goviza-online.orgnih.gov

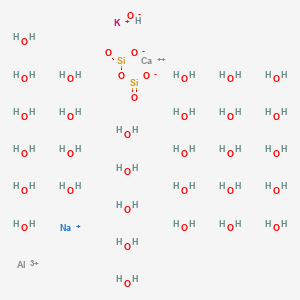

The chemical composition of erionite is variable, leading to its classification as a series with three primary species named after the most abundant extra-framework cation: Erionite-K, Erionite-Na, and Erionite-Ca. uniroma1.itiza-online.org These cations, along with water molecules, reside within the cages and channels of the zeolite framework, balancing the negative charge created by the substitution of silicon by aluminum in the tetrahedral sites. iza-online.org The generalized chemical formula for the erionite series can be represented as (Na₂,K₂,Ca)₂Al₄Si₁₄O₃₆·15H₂O. wikipedia.orgbritannica.com

The crystallographic parameters vary slightly depending on the specific cation composition and the Si/Al ratio. uniroma1.itiza-online.org

| Property | Description | Erionite-K | Erionite-Na | Erionite-Ca |

|---|---|---|---|---|

| Crystal System | Hexagonal | P63/mmc uniroma1.itnih.gov | ||

| Idealized Formula | (K₂,Ca,Na₂)₂[Al₄Si₁₄O₃₆]·15H₂O mindat.org | |K₂(K,Na,Ca₀.₅)₇(H₂O)₃₀| [Al₉Si₂₇O₇₂] iza-online.org | |K₂(Na,Ca₀.₅)₇(H₂O)₃₀| [Al₉Si₂₇O₇₂] iza-online.org | |K₂(Ca₀.₅,Na)₈(H₂O)₃₀| [Al₁₀Si₂₆O₇₂] iza-online.org |

| Unit Cell (a) | Lattice parameter | 13.227 Å iza-online.org | 13.214 Å iza-online.org | 13.333 Å iza-online.org |

| Unit Cell (c) | Lattice parameter | 15.075 Å iza-online.org | 15.048 Å iza-online.org | 15.091 Å iza-online.org |

Zeolite Framework Dealumination: Concepts and Significance for Erionite Materials

Zeolite framework dealumination is a post-synthesis modification process where aluminum atoms are selectively removed from the tetrahedral framework of the zeolite crystal. researchgate.netpetroeftekhar.com This chemical treatment fundamentally alters the silicon-to-aluminum (Si/Al) ratio of the material, which is a critical parameter governing its physicochemical properties. researchgate.net Common methods for dealumination include steaming at elevated temperatures, acid leaching with mineral or organic acids, or treatment with chemical agents like silicon tetrachloride. researchgate.net

The primary significance of dealumination lies in its ability to tailor the properties of zeolites for specific applications, particularly in catalysis. researchgate.netmdpi.com Increasing the Si/Al ratio of a zeolite, including erionite, leads to several important changes:

Enhanced Thermal and Hydrothermal Stability : Zeolites with a higher silica (B1680970) content in their framework are generally more stable at high temperatures and in the presence of steam, which are common conditions in many industrial catalytic processes. petroeftekhar.commdpi.comrsc.org

Modified Acidity : The acidic properties of a zeolite, which are crucial for catalysis, are directly related to the framework aluminum atoms. Dealumination reduces the number of Brønsted acid sites, but can also lead to the formation of Lewis acid sites associated with extra-framework aluminum species. aip.orglidsen.comlcr-carmen.fr This modification allows for the fine-tuning of catalytic activity and selectivity. mdpi.com

Increased Hydrophobicity : Removing aluminum atoms makes the zeolite framework less polar, thereby increasing its affinity for nonpolar organic molecules and decreasing its affinity for water. researchgate.net

Changes in Pore Structure : The removal of aluminum can create defects in the crystal lattice, sometimes referred to as "silanol nests," which can alter the effective pore size and volume of the zeolite. lidsen.comlcr-carmen.fr In some cases, this can lead to the formation of a secondary, larger pore system (mesoporosity), creating a hierarchical pore structure. researchgate.net

For erionite, dealumination enhances its stability, making it a more robust material for potential use as a shape-selective catalyst in hydrocarbon processing, a historical application for this zeolite. ebsco.comiza-online.org The process allows for the modification of its pore structure and acidity to optimize performance in reactions such as cracking and isomerization. ebsco.com

Historical Context of Dealumination Research on Zeolitic Materials, including Erionite

The study and modification of zeolites have been a significant field of research since the mid-20th century, following the successful synthesis of commercially viable zeolites like Types A, X, and Y by Union Carbide in the 1950s. wiley-vch.de The initial applications focused on adsorption and separation, but the catalytic potential of zeolites was soon realized. wiley-vch.de

The development of zeolite dealumination techniques was a pivotal moment in the history of zeolite catalysis, driven largely by the needs of the petroleum refining industry. In the 1960s, Mobil Oil introduced zeolite-based catalysts for fluid catalytic cracking (FCC), a process that remains central to modern refineries. wiley-vch.denih.gov A key breakthrough came in 1969 when Grace developed a method for creating "ultrastable" Y (USY) zeolite by steaming Zeolite Y. rsc.orgwiley-vch.de This dealumination process dramatically improved the hydrothermal stability of the zeolite, making it capable of withstanding the harsh, high-temperature regeneration cycles in FCC units. rsc.orgresearchgate.netgoogle.com The creation of USY demonstrated the profound impact that post-synthesis framework modification could have on catalyst performance and longevity. petroeftekhar.com

Research into dealumination expanded to other zeolites as scientists sought to control properties like acidity and shape selectivity for a wider range of chemical reactions. mdpi.comresearchgate.net While much of the foundational and industrial research focused on widely used synthetic zeolites like Faujasite (Y), Mordenite, and ZSM-5, the principles and methods of dealumination are broadly applicable to other aluminosilicate (B74896) zeolites, including erionite. nih.govrsc.org Erionite itself was used commercially as a noble-metal-impregnated catalyst in hydrocarbon cracking processes before health concerns curtailed its mining. nih.govebsco.com The modification of its framework through dealumination was part of the effort to optimize its catalytic properties for such applications.

Propiedades

Número CAS |

100801-58-9 |

|---|---|

Fórmula molecular |

AlCaH61KNaO36Si2+4 |

Peso molecular |

822.78 g/mol |

Nombre IUPAC |

aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;hydroxide;triacontahydrate |

InChI |

InChI=1S/Al.Ca.K.Na.O5Si2.31H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;31*1H2/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 |

Clave InChI |

OSTPGWJJVGOXIJ-UHFFFAOYSA-M |

SMILES canónico |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |

Números CAS relacionados |

12510-42-8 (Parent) |

Origen del producto |

United States |

Methodologies for the Synthesis and Post Synthetic Dealumination of Erionite

Chelation-Assisted Dealumination Approaches for Erionite (B80640) Frameworks

Dealumination, the selective removal of aluminum atoms from the zeolite framework, can be achieved using various reagents, including chelating agents. rsc.orggoogle.com This approach utilizes the ability of certain organic molecules to form stable, soluble complexes with aluminum, facilitating its extraction from the solid zeolite structure.

Application of Chelating Agents in Aluminum Extraction from Erionite Structures

The use of chelating agents offers a chemical method for dealuminating erionite and other zeolites. These agents function by forming stable complexes with aluminum atoms, which can then be washed away from the zeolite framework. hep.com.cn This process not only provides the necessary acidic environment (via hydronium ions) for the initial hydrolysis of framework aluminum but also sequesters the resulting non-framework aluminum species into water-soluble complexes, preventing their redeposition and ensuring their effective removal. hep.com.cn

Commonly employed chelating agents in zeolite dealumination include polyaminocarboxylic acids like ethylenediaminetetraacetic acid (EDTA) and various organic acids. rsc.orggoogle.comhep.com.cn For instance, studies on other zeolites have shown that carboxylic acids, such as oxalic acid and DL-malic acid, are effective in extracting framework aluminum. rsc.orgrsc.org The mechanism involves the chelating function of these acids complexing with the aluminum species. rsc.org The number of coordination sites within the chelating agent can influence the efficiency of mesopore generation during the process. Research on Y-type zeolites has demonstrated that agents like acetylacetone (B45752) can also be used, with ultrasound assistance enhancing the degree of dealumination. mdpi.com While these examples are not specific to erionite, they illustrate the general principles and types of agents applicable to chelation-assisted dealumination of aluminosilicate (B74896) zeolites.

| Chelating Agent | Type | Mechanism of Action | Reference |

| Ethylenediaminetetraacetic acid (EDTA) | Polyaminocarboxylic Acid | Forms stable, water-soluble complexes with aluminum ions, facilitating their removal from the zeolite framework. | rsc.orggoogle.comhep.com.cndokumen.pub |

| Oxalic Acid | Dicarboxylic Acid | Provides hydronium ions for hydrolysis and chelates extracted aluminum species. | google.comrsc.orgmdpi.com |

| Citric Acid | Tricarboxylic Acid | Functions as a chelator to complex non-framework aluminum species into soluble forms. | hep.com.cnmdpi.com |

| DL-Malic Acid | Dicarboxylic Acid | Functions as a chelating agent to complex Al(OH)2+ ions formed during dealumination. | rsc.org |

| Acetylacetone | Beta-diketone | Acts as a chelator to facilitate the removal of aluminum from the zeolite framework, particularly when assisted by ultrasound. | mdpi.com |

| (NH₄)₂SiF₆ | Fluorosilicate Salt | Can be used for chemical dealumination under mild conditions. | mdpi.com |

pH and Ligand Concentration Effects on Erionite Dealumination Selectivity

The selectivity and effectiveness of chelation-assisted dealumination are significantly influenced by process parameters such as pH and the concentration of the chelating agent (ligand). The pH of the solution plays a critical role, as the Si-O-Al bond in the zeolite framework is inherently unstable in acidic media, which facilitates the extraction of aluminum. mdpi.com Studies on metal extraction have shown that adjusting the pH of chelating solutions is a standard practice to optimize efficiency. nih.gov

The concentration of the chelating agent is another key variable. Research on Y-type zeolites has shown that controlling the acid concentration (such as with nitric or oxalic acid) allows for the selective removal of different types of aluminum species. mdpi.com For example, oxalic acid was found to extract aluminum at a high rate even at low concentrations. mdpi.com Similarly, when using agents like H₄EDTA and citric acid for dealumination, the concentration of the chelator is a crucial parameter that is varied to control the extent of the modification. hep.com.cn The interplay between the chelator type, its concentration, and the pH determines the degree of dealumination and the resulting properties of the modified erionite.

Sequential and Tandem Post-Synthetic Treatments for Hierarchical Porosity in Erionite

Creating hierarchical porosity, which involves introducing larger mesopores into the inherent microporous structure of zeolites, is a key strategy for enhancing their catalytic performance by improving molecular transport. espublisher.comcardiff.ac.uk For high-aluminum zeolites like erionite, sequential or tandem treatments involving dealumination followed by a base treatment are particularly effective. researchgate.netacs.org

A common and efficient strategy for erionite is a two-step, top-down treatment that involves an initial acid leaching followed by a base leaching. researchgate.net The initial dealumination step, often performed with a mineral acid like nitric acid (HNO₃) or hydrochloric acid (HCl), is crucial. researchgate.netacs.org This step removes a portion of the framework aluminum, which is a prerequisite for the subsequent base-catalyzed desilication to be effective in creating mesopores. researchgate.net The subsequent treatment with a base, such as sodium hydroxide (B78521) (NaOH), selectively removes silicon from the dealuminated framework, leading to the formation of a secondary network of mesopores. researchgate.netacs.org This sequential acid-base approach has been proven to be highly efficient for generating mesoporosity within the native microporosity of the erionite structure. researchgate.net This method contrasts with single-step treatments, highlighting the necessity of the initial dealumination to enable successful mesopore formation in aluminum-rich zeolites. acs.org

Comparative Analysis of Dealumination Techniques for Erionite Material Modification

Several techniques are available for the dealumination of erionite, each with distinct mechanisms and outcomes on the material's properties. The primary methods include acid treatment, steaming, and chelation.

Acid Treatment: This is a widely used method involving mineral acids like HNO₃ and HCl. researchgate.netacs.org The mechanism relies on the hydrolysis of Al-O-Si bonds in the acidic medium, which preferentially removes aluminum from the framework. rsc.orgmdpi.com Acid leaching can effectively increase the silica-to-alumina ratio and, when followed by a base treatment, is highly efficient in creating hierarchical porosity. researchgate.net However, harsh acid treatment can sometimes lead to a partial collapse of the crystal structure if not carefully controlled. rsc.org

Steaming: This hydrothermal method involves treating the zeolite with steam at high temperatures (typically above 500°C). rsc.orgnih.govmdpi.com The mechanism is also based on the hydrolysis of Al-O bonds, causing aluminum to be ejected from the framework and forming extra-framework aluminum (EFAl) species. nih.govresearchgate.net Steaming is a commercially significant process, notably used for producing ultra-stable Y (USY) catalysts. rsc.org It can increase the thermal and hydrothermal stability of the zeolite. nih.govmdpi.com Compared to acid leaching, steaming can result in a more hydrophobic surface due to the formation of fewer hydroxyl nests. researchgate.net

Chelation: This technique uses complexing agents like EDTA or organic acids to extract aluminum. rsc.orghep.com.cn The chelator complexes with the aluminum, facilitating its removal in a soluble form. hep.com.cn This method can be more selective and milder than strong acid treatments, potentially preserving the zeolite's crystallinity more effectively. mdpi.com The use of carboxylic acids as chelators has been shown to be effective in extracting framework aluminum and generating mesopores. rsc.org

Comparative Insights: A study on erionite directly compared a sequential acid (HNO₃) and base (NaOH) leaching strategy with an unbiased HF/NH₄F leaching, finding the former to be the most efficient for creating mesoporosity. researchgate.net For other zeolites, comparisons have shown that mineral acids can cause hydrolysis, while carboxylic acids act through chelation to effectively extract framework aluminum and generate mesopores. rsc.org The choice of method depends on the desired final properties, such as the required degree of dealumination, preservation of crystallinity, and the nature of the desired porosity.

| Technique | Reagents/Conditions | Mechanism | Key Outcomes & Remarks | References |

| Acid Leaching | Mineral acids (e.g., HCl, HNO₃) | Hydrolysis of Al-O-Si bonds. | Increases Si/Al ratio; effective for creating hierarchical pores when followed by base treatment; risk of framework damage if too harsh. | researchgate.netacs.orgrsc.org |

| Steaming | High-temperature water vapor (>500°C) | Hydrolysis of Al-O bonds, forming extra-framework aluminum (EFAl). | Increases thermal and hydrothermal stability; creates more hydrophobic surfaces compared to acid leaching. | rsc.orgnih.govresearchgate.net |

| Chelation | EDTA, organic acids (e.g., oxalic, citric) | Formation of stable, soluble complexes with aluminum. | Generally milder than strong acid treatment, preserving crystallinity; can generate mesopores. | rsc.orghep.com.cnrsc.org |

| Fluoride Treatment | (NH₄)₂SiF₆ | Chemical reaction leading to dealumination. | Can be performed under mild conditions; may form a silica (B1680970) layer on the crystal surface. | mdpi.com |

Regeneration and Re-functionalization Strategies for Dealuminated Erionite Materials

After dealumination and use, particularly in catalytic applications, erionite materials may require regeneration to restore activity. Furthermore, the modified framework can be re-functionalized to introduce new active sites.

Regeneration: The primary cause of deactivation in zeolite catalysts is often the formation of carbonaceous deposits ("coke") that block pores and active sites. worldscientific.comlehigh.edu Regeneration is typically achieved by carefully controlled combustion of this coke in air at elevated temperatures. worldscientific.comlehigh.edu For H-erionite used in ethylene (B1197577) amination, activity was successfully recovered by heating the used catalyst in dry air at 400°C, which removed the carbon deposits and fully restored the catalyst's acidity. lehigh.edu The conditions of this thermal treatment must be controlled to avoid further hydrothermal damage or dealumination of the zeolite framework. worldscientific.comresearchgate.net

Re-functionalization: The dealumination process creates defects in the zeolite framework, primarily silanol (B1196071) nests (Si-OH groups), which can serve as anchor points for introducing new functionalities. rsc.orgrsc.org This is a form of post-synthetic modification.

Re-alumination: It is possible to reinsert aluminum back into the framework of a dealuminated zeolite. This process, known as re-alumination, can be achieved by treating the dealuminated material with aluminum-containing solutions under controlled pH conditions or with certain acids. sci-hub.sersc.orgnii.ac.jp For example, treating dealuminated HZSM-5 with aqueous hydrochloric acid has been shown to reinsert some non-framework aluminum back into the framework structure. rsc.org Similarly, treating dealuminated zeolite Y with ammonium (B1175870) acetate (B1210297) solutions can effectively reinsert aluminum, generating new Brønsted acid sites. researchgate.net This strategy allows for the recovery of acidity that may have been lost during dealumination.

Grafting and Ion-Exchange: Dealuminated and hierarchical zeolites can be functionalized by grafting various organic or inorganic groups onto their surfaces. The silanol groups on the newly created mesopore surfaces are ideal sites for anchoring functional moieties. espublisher.comresearchgate.net For example, aminosilanes can be grafted onto hierarchical zeolites to enhance CO2 adsorption. researchgate.netimist.ma Another approach is to introduce new catalytically active metal sites. A common two-step post-synthetic strategy involves first dealuminating the zeolite with acid to create silanol nests, and then grafting a metal species, such as SnCl₄, onto these sites. rsc.orgrsc.org This method is highly efficient for incorporating new lattice sites into the zeolite. rsc.org

Advanced Structural and Textural Characterization of Dealuminated Erionite Frameworks

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Aluminum and Silicon Speciation in Dealuminated Erionite (B80640)

Solid-state NMR spectroscopy is a powerful, element-specific technique that provides detailed information about the local coordination environment of atoms such as aluminum and silicon. whiterose.ac.uk It is exceptionally well-suited for studying dealuminated zeolites because it can clearly distinguish between atoms in different structural sites, such as those within the crystalline framework versus those in extraframework positions.

27Al Magic Angle Spinning (MAS) NMR is the most direct method for monitoring the fate of aluminum during the dealumination process. researchgate.net The spectrum of the parent erionite typically shows a single, sharp resonance corresponding to aluminum in a tetrahedral coordination environment (Al(IV)) within the aluminosilicate (B74896) framework. Upon dealumination, the intensity of this framework Al(IV) signal decreases, and a new signal appears, which corresponds to octahedrally coordinated aluminum (Al(VI)). This Al(VI) signal is the hallmark of extraframework aluminum species. uu.nl In some instances, a broad intermediate signal may also be observed, attributed to penta-coordinated aluminum (Al(V)), often considered a transient or surface species. christopherheardresearch.com The quantitative analysis of the relative intensities of these signals allows for a precise determination of the distribution of aluminum between framework and extraframework sites.

Table 2: Typical 27Al NMR Chemical Shifts for Aluminum Species in Dealuminated Erionite

| Aluminum Species | Coordination Environment | Typical Chemical Shift (ppm) | Structural Location |

|---|---|---|---|

| Framework Aluminum | Tetrahedral (Al(IV)) | ~50 to 60 | Crystalline Framework |

| Extraframework Aluminum | Octahedral (Al(VI)) | ~0 | Pores and Channels |

| Extraframework Aluminum | Penta-coordinated (Al(V)) | ~30 | Defect Sites/EFAl Surface |

29Si MAS NMR spectroscopy provides complementary information about the silicon atoms in the erionite framework. rsc.org The chemical shift of a silicon nucleus is sensitive to the number of next-nearest-neighbor aluminum atoms. The spectrum can be deconvoluted into several peaks corresponding to Si(nAl) environments, where a central silicon atom is connected via oxygen bridges to 'n' aluminum atoms (n = 0, 1, 2, 3...).

In the parent erionite, signals for Si(1Al) and Si(2Al) are typically prominent. As dealumination proceeds, aluminum is removed from these environments, leading to a decrease in the intensity of the Si(nAl) signals (for n > 0) and a corresponding increase in the intensity of the Si(0Al) signal. columbia.edu The Si(0Al) environment, where a silicon atom is surrounded exclusively by other silicon atoms, is characteristic of a more silica-rich framework.

Furthermore, the removal of a trivalent Al³⁺ and its replacement by a tetravalent Si⁴⁺ requires charge compensation, often leading to the formation of silanol (B1196071) groups (Si-OH) at the resulting framework defect sites. These "nests" of silanol groups can be detected and quantified using 29Si Cross-Polarization (CP) MAS NMR experiments, which enhance the signals of silicon nuclei that are in close proximity to protons. researchgate.net

Table 3: Typical 29Si NMR Chemical Shifts for Silicon Environments in Dealuminated Erionite

| Silicon Environment | Description | Typical Chemical Shift (ppm) |

|---|---|---|

| Si(2Al) | Si atom bonded to 2 Al atoms | ~-92 to -98 |

| Si(1Al) | Si atom bonded to 1 Al atom | ~-99 to -105 |

| Si(0Al) | Si atom bonded to 0 Al atoms | ~-106 to -113 |

| Q³ (Si-OH) | Si atom with one hydroxyl group | ~-103 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Dealuminated Erionite

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the bonding within the zeolite structure. ksu.edu.sanih.gov These methods are sensitive to both the framework composition and the presence of different types of hydroxyl groups, making them highly valuable for characterizing dealuminated erionite. researchgate.net

Dealumination causes distinct changes in the mid-infrared region, particularly in the bands associated with the asymmetric stretching vibrations of the T-O-T linkages (950-1250 cm⁻¹). As the framework becomes more siliceous, these bands shift to higher wavenumbers, reflecting the greater strength of the Si-O-Si bond linkage compared to the Si-O-Al linkage. researchgate.net

IR spectroscopy is especially powerful for identifying and differentiating various hydroxyl (O-H) groups. The O-H stretching region (3000-3800 cm⁻¹) provides a detailed fingerprint of the material's surface chemistry.

Terminal Silanol Groups (Si-OH): A sharp band around 3745 cm⁻¹ is assigned to isolated Si-OH groups, often found at the external surface of the crystals or at internal defect sites. The intensity of this band often increases after dealumination.

Bridging Hydroxyls (Si(OH)Al): These are the Brønsted acid sites, crucial for catalysis. They give rise to a band typically in the region of 3610 cm⁻¹. The population of these sites decreases as aluminum is removed from the framework.

EFAl-Associated Hydroxyls: The extraframework aluminum species also have associated hydroxyl groups, which appear as bands in the 3660-3780 cm⁻¹ range. mdpi.comnih.gov

Raman spectroscopy provides complementary information on the symmetric framework vibrations and can also be used to study the various hydroxyl species, helping to build a complete picture of the vibrational characteristics of dealuminated erionite.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Erionite |

| Silicon |

| Aluminum |

Probing Brønsted and Lewis Acid Sites in Dealuminated Erionite via Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the acid sites in dealuminated erionite. The acidity of zeolites, which is crucial for their catalytic activity, arises from two main types of acid sites: Brønsted and Lewis acid sites.

Brønsted acid sites are associated with bridging hydroxyl groups (Si-OH-Al) that can donate a proton. In dealuminated erionite, the concentration and strength of these sites are modified. FTIR spectroscopy, often using probe molecules like pyridine (B92270) or ammonia (B1221849), allows for the quantification and characterization of these sites. The interaction of a basic probe molecule with a Brønsted acid site results in the formation of a pyridinium (B92312) or ammonium (B1175870) ion, which gives rise to characteristic absorption bands in the IR spectrum. For instance, the pyridinium ion typically shows a band around 1545 cm⁻¹. The intensity of this band can be correlated with the concentration of Brønsted acid sites.

Lewis acid sites are electron-pair acceptors, typically associated with extra-framework aluminum species or coordinatively unsaturated framework aluminum atoms. When a probe molecule like pyridine adsorbs on a Lewis acid site, it forms a coordinate bond, leading to a characteristic IR band at approximately 1455 cm⁻¹. The dealumination process can lead to the formation of extra-framework aluminum species, thereby influencing the number and nature of Lewis acid sites.

The synergy between Brønsted and Lewis acid sites in dealuminated zeolites has been a subject of significant research. It has been proposed that the presence of Lewis acid sites in close proximity to Brønsted acid sites can enhance the Brønsted acidity. sciencenet.cn This enhancement is crucial for many catalytic reactions.

Studies on other dealuminated zeolites, such as HY zeolite, have utilized techniques like solid-state NMR in conjunction with theoretical calculations to reveal the spatial proximities of Lewis and Brønsted acid sites and understand the mechanism of their synergistic interaction. sciencenet.cn While specific studies on dealuminated erionite are less common, the principles derived from other zeolites are generally applicable.

Detection of Framework and Extraframework Hydroxyl Groups in Dealuminated Erionite

FTIR spectroscopy is also instrumental in identifying and characterizing the various hydroxyl groups present in dealuminated erionite. These hydroxyl groups can be broadly classified into framework and extraframework species.

Framework hydroxyl groups include the Brønsted acidic Si-OH-Al groups, as well as terminal silanol groups (Si-OH) located at crystal defects or the external surface. The stretching vibrations of these groups give rise to distinct bands in the IR spectrum. Brønsted acid sites in zeolites typically exhibit a high-frequency band around 3610-3650 cm⁻¹. Terminal silanol groups usually appear at higher wavenumbers, around 3745 cm⁻¹.

Extraframework hydroxyl groups are associated with extra-framework aluminum species (EFAL) that are formed during the dealumination process. These can include Al-OH groups on various aluminum oxide or hydroxide (B78521) species. The vibrational frequencies of these hydroxyl groups can vary depending on the nature of the EFAL species and their location within the zeolite pores.

The use of probe molecules can help to distinguish between different types of hydroxyl groups based on their accessibility and acidity. researchgate.net For example, the perturbation of the OH stretching bands upon adsorption of a weak base can provide information about the acid strength of the hydroxyl groups.

Table 1: Characteristic Infrared Frequencies for Acid Sites and Hydroxyl Groups in Zeolites.

Electron Microscopy (SEM, TEM, STEM, FE-SEM, SAED) for Morphological and Microstructural Analysis of Dealuminated Erionite

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of dealuminated erionite at high resolution. These methods provide direct imaging of the crystal shape, size, and the presence of any structural defects.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer higher resolution and are used to investigate the internal structure of the crystals. TEM can reveal details about the pore structure, the presence of crystal defects, and the distribution of any extra-framework species.

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information about the material. By analyzing the diffraction pattern, the crystal structure and orientation can be determined. SAED can be used to confirm that the erionite framework remains intact after dealumination and to identify any new crystalline phases that may have formed.

Visualization of Pore Structure and Crystal Defects in Dealuminated Erionite

High-resolution TEM is particularly valuable for visualizing the pore structure of dealuminated erionite. While the micropores of the erionite framework are too small to be directly resolved, TEM can reveal the presence of mesopores that may be formed during the dealumination process. The creation of these larger pores can significantly impact the diffusion of molecules within the zeolite and its catalytic performance.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping of Dealuminated Erionite

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or STEM, is a powerful technique for determining the elemental composition of dealuminated erionite. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, the identity and quantity of elements present can be determined.

EDX can be used to create elemental maps, which show the spatial distribution of different elements within a single crystal or across an agglomerate of crystals. nih.govrsc.orgresearchgate.net In the context of dealuminated erionite, EDX mapping is crucial for:

Confirming dealumination: By comparing the aluminum and silicon signals before and after treatment, the extent and homogeneity of aluminum removal can be assessed.

Identifying extra-framework aluminum: EDX can help to locate regions where extra-framework aluminum species have accumulated.

Analyzing cation distribution: The distribution of charge-compensating cations within the zeolite framework can also be mapped.

It is important to note that quantitative EDX analysis of individual, small fibers can be challenging and may be influenced by factors such as fiber width and sample preparation methods. nih.gov

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Determination of Dealuminated Erionite

Nitrogen adsorption-desorption isotherms at 77 K are the standard method for characterizing the porosity and surface area of materials like dealuminated erionite. researchgate.net The shape of the isotherm provides qualitative information about the pore structure, while quantitative analysis yields important parameters such as the specific surface area, pore volume, and pore size distribution.

The dealumination process can significantly alter the porous properties of erionite. The removal of aluminum atoms from the framework can lead to the creation of new pores, particularly mesopores, and can also affect the volume of the existing micropores.

Assessment of Micropore and Mesopore Volume Evolution in Dealuminated Erionite

The nitrogen adsorption-desorption isotherm of a microporous material like erionite is typically of Type I, characterized by a steep uptake at low relative pressures. The presence of mesopores, which may be introduced during dealumination, will result in a hysteresis loop at higher relative pressures, leading to a Type IV isotherm.

Several methods can be used to analyze the isotherm data and determine the micropore and mesopore volumes:

BET (Brunauer-Emmett-Teller) method: This is commonly used to calculate the specific surface area.

t-plot method: This method allows for the separation of the micropore volume from the external surface area.

BJH (Barrett-Joyner-Halenda) method: This is applied to the desorption branch of the isotherm to calculate the mesopore size distribution.

Non-Local Density Functional Theory (NLDFT): This more advanced method can provide a more accurate determination of the pore size distribution, especially for micropores.

Studies on the dealumination of other narrow-pore zeolites have shown that the process can lead to the formation of "supermicropores" or mesopores, resulting in an increased adsorption capacity for larger molecules. researchgate.net This evolution of the pore structure is a critical factor in tailoring the properties of dealuminated erionite for specific applications.

Table 2: Common Methods for Analyzing Nitrogen Adsorption-Desorption Isotherms.

Pore Size Distribution Analysis, including Supermicropores, in Modified Erionite Frameworks

The process of dealumination, or the removal of aluminum atoms from the zeolite framework, significantly alters the textural properties of erionite, most notably its pore size distribution. While erionite naturally possesses a narrow micropore system, dealumination can lead to the formation of a secondary pore structure, including the creation of "supermicropores."

Research on the dealumination of narrow-pore erionite has shown that this modification causes a slight curvature in the nitrogen adsorption isotherm and the corresponding t-plot within the relative pressure (P/Po) range of 0.01-0.2. This deviation is indicative of structural changes beyond the primary microporosity. These alterations have been attributed to the formation of secondary supermicropores researchgate.net. The creation of these larger micropores is a critical consequence of removing framework aluminum, which can lead to localized structural rearrangements and the generation of new, larger void spaces.

The formation of supermicropores and, in some cases, mesopores (2-50 nm) during dealumination is a recognized phenomenon in various zeolites. This process can, however, be complex. While the removal of aluminum is intended to open up the structure, the dislodged extra-framework aluminum (EFAl) species can sometimes block or obstruct existing pores, leading to an initial decrease in pore volume or surface area nih.govresearchgate.net. Subsequent acid leaching steps are often required to remove these pore-blocking species. The successful creation of a hierarchical pore system, combining the original micropores with newly formed supermicropores or mesopores, enhances the accessibility of the internal structure. This improved access is crucial for catalytic applications, as it facilitates the diffusion of larger molecules, such as aromatic hydrocarbons, to the active sites within the zeolite crystal researchgate.net.

The table below summarizes the typical effects of dealumination on the pore structure of erionite, based on findings from related zeolite modification studies.

| Textural Property | Native Erionite | Dealuminated Erionite | Rationale for Change |

| Primary Pore System | Narrow Micropores | Largely Retained | The fundamental crystalline structure of erionite remains intact during controlled dealumination. |

| Secondary Pore System | Absent | Presence of Supermicropores | Removal of framework aluminum atoms creates localized defects and larger void spaces within the crystal lattice researchgate.net. |

| Mesoporosity | Negligible | Potential for Mesopore Formation | Aggressive dealumination can lead to the collapse of adjacent micropores, forming larger mesoporous voids nih.gov. |

| Specific Surface Area | High (microporous) | Variable | Can increase due to new pores or decrease if extra-framework aluminum blocks existing pores nih.govresearchgate.net. |

| Pore Volume | Dominated by Micropores | Increased Total Pore Volume | The addition of supermicropores and mesopores contributes to a higher overall pore volume. |

Thermal Analysis (TGA/DTA) for Thermal Stability Assessment of Dealuminated Erionite Materials

Thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provides critical insights into the thermal stability of dealuminated erionite. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

For zeolites like erionite, TGA curves typically show several stages of mass loss. The initial weight loss, occurring at temperatures up to around 200°C, is attributed to the desorption of physisorbed and weakly bound water molecules from the zeolite's surface and channels. Subsequent mass loss at higher temperatures is often associated with dehydroxylation—the removal of structural hydroxyl groups (silanol groups) that are formed during the dealumination process. The final structural collapse or phase transition occurs at very high temperatures.

DTA curves complement this information by identifying the nature of these transitions. The desorption of water is an endothermic process, appearing as a downward peak in the DTA curve. Dehydroxylation is also typically endothermic. At higher temperatures, an exothermic peak may be observed, which corresponds to the recrystallization or collapse of the zeolite framework into a more stable, non-porous phase like cristobalite or other silicates researchgate.net.

Correlating Dealumination Extent with Thermal Stability Profiles of Erionite

Studies on the thermal behavior of erionite have demonstrated that a higher silicon content directly imparts greater thermal stability mdpi.com. This means that dealuminated erionite will exhibit a higher structural breakdown temperature (Tbreak) compared to its natural, aluminum-rich counterpart. For instance, TGA would show that the major mass loss associated with dehydroxylation and the onset of structural collapse occurs at a significantly higher temperature for a dealuminated sample. Similarly, the final exothermic peak in the DTA, signifying irreversible structural failure, would shift to a higher temperature.

This enhanced stability is one of the primary motivations for dealuminating zeolites for high-temperature catalytic applications. The increased Si/Al ratio not only boosts thermal resilience but also improves hydrothermal stability—the ability to withstand high temperatures in the presence of steam, a common condition in many industrial catalytic processes.

The following table illustrates the expected correlation between the Si/Al ratio and key thermal analysis parameters for erionite.

| Parameter | Low Si/Al Ratio (Native Erionite) | High Si/Al Ratio (Deluminated Erionite) |

| Dehydration Temperature (TGA/DTA) | ~100-200°C | ~100-200°C |

| Dehydroxylation Temperature (TGA/DTA) | Lower Temperature Range | Higher Temperature Range |

| Structural Breakdown Temperature (Tbreak) | Lower (< 900°C) | Higher (> 1000°C) mdpi.com |

| Overall Thermal Stability | Moderate | Significantly Enhanced researchgate.netmdpi.com |

Chemisorption Studies for Acidity Characterization of Dealuminated Erionite

The acidic properties of zeolites are paramount to their function as catalysts. Dealumination profoundly modifies both the number and nature of acid sites in erionite. Chemisorption techniques using probe molecules are essential for characterizing these changes.

Ammonia Temperature-Programmed Desorption (TPD) for Acid Site Strength and Density in Dealuminated Erionite

Ammonia temperature-programmed desorption (NH₃-TPD) is a widely used technique to quantify the total number of acid sites and to differentiate them based on their strength micromeritics.com. The process involves saturating the dealuminated erionite sample with ammonia at a relatively low temperature, followed by purging any weakly physisorbed ammonia. The temperature is then increased at a constant rate, and a detector (typically a thermal conductivity detector or a mass spectrometer) measures the concentration of ammonia desorbing from the sample.

The resulting TPD profile is a plot of desorbed ammonia signal versus temperature. The total area under the desorption curve is proportional to the total number of acid sites. The temperature at which ammonia desorbs correlates with the acid strength:

Weak acid sites release ammonia at low temperatures (typically 150-300°C).

Medium-strength acid sites desorb ammonia at intermediate temperatures (300-450°C).

Strong acid sites hold onto ammonia more tightly, requiring high temperatures for desorption (>450°C) researchgate.net.

In dealuminated erionite, the removal of framework aluminum, which is the origin of Brønsted acidity, is expected to reduce the number of strong acid sites. Therefore, the high-temperature desorption peak in the NH₃-TPD profile would decrease in intensity. However, the dealumination process can also create extra-framework aluminum species that act as Lewis acids, potentially introducing new peaks or altering the shape of the low-to-medium temperature region of the profile.

| Sample | Desorption Peak Temperature (°C) | Acid Site Strength | Acid Site Density (mmol NH₃/g) |

| Native Erionite | ~220 (Peak 1), ~480 (Peak 2) | Weak, Strong | High (dominated by strong sites) |

| Dealuminated Erionite | ~230 (Peak 1), ~380 (Peak 2) | Weak, Medium | Lower (significant reduction in strong sites) |

Pyridine Adsorption Infrared Spectroscopy for Brønsted and Lewis Acidity Determination in Dealuminated Erionite

While NH₃-TPD provides information on acid strength, it does not distinguish between different types of acid sites (Brønsted vs. Lewis). Infrared (IR) spectroscopy of adsorbed pyridine is the definitive technique for this purpose rsc.org. Pyridine is a basic probe molecule that interacts distinctly with Brønsted and Lewis acid sites, producing unique IR absorption bands.

The procedure involves dosing the dealuminated erionite sample with pyridine vapor and then recording the IR spectrum. The sample is typically heated under vacuum to desorb weakly bound pyridine, allowing for the quantification of only the chemically bound species. The key diagnostic IR bands are:

~1545 cm⁻¹ : This band is attributed to the pyridinium ion (C₅H₅NH⁺), which forms when pyridine accepts a proton from a Brønsted acid site (e.g., a bridging Si-OH-Al group) researchgate.nettue.nl.

~1455 cm⁻¹ : This band arises from pyridine coordinatively bonded to a Lewis acid site (e.g., an electron-deficient extra-framework aluminum species) researchgate.nettue.nl.

By measuring the integrated absorbance of these two bands, the relative and absolute concentrations of Brønsted and Lewis acid sites can be determined.

For dealuminated erionite, this technique is expected to show a significant decrease in the intensity of the 1545 cm⁻¹ band, corresponding to the removal of Brønsted acid sites as framework aluminum is extracted. Conversely, an increase in the intensity of the 1455 cm⁻¹ band is anticipated, reflecting the formation of new Lewis acid sites associated with the extra-framework aluminum species generated during the dealumination process.

| Sample | Si/Al Ratio | Brønsted Sites (from 1545 cm⁻¹ band) | Lewis Sites (from 1455 cm⁻¹ band) |

| Native Erionite | Low (~3-4) | High Concentration | Low Concentration |

| Dealuminated Erionite | High (>10) | Low Concentration | Increased Concentration |

Theoretical and Computational Investigations into Erionite Dealumination and Its Effects

Density Functional Theory (DFT) Calculations for Understanding Dealumination Mechanisms in Erionite (B80640)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is employed to predict a wide range of properties, including the energetics of chemical reactions and modifications to electronic structures. mdpi.com

DFT calculations are instrumental in determining the energy required to remove aluminum atoms from different sites within the erionite framework. The dealumination process is understood to proceed through the hydrolysis of Al-O bonds. researchgate.netsintef.no Periodic DFT calculations have shown that water molecules play a crucial role in this process by adsorbing onto the aluminum atom, leading to the breaking of the Al-O(H) bond. researchgate.netresearchgate.net

The stability of the erionite framework is dependent on the Si/Al ratio. acs.org Generally, as the aluminum content decreases (higher Si/Al ratio), the framework energy increases. acs.org DFT calculations can quantify these energy changes and identify the most energetically favorable pathways for dealumination. For instance, studies on various zeolite frameworks have shown that the energy barrier for Al-O hydrolysis can be significantly lowered by the cooperative effects of multiple water molecules. researchgate.net

Table 1: Calculated Adsorption Energies of Various Probe Molecules on FAU Zeolites

| Probe Molecule | Adsorption Energy (kJ/mol) |

| Pyridine (B92270) | Strongest |

| Ammonia (B1221849) | Intermediate |

| Carbon Monoxide | Weakest |

| Acetonitrile | Intermediate |

| Trimethylamine | Intermediate |

This table is illustrative and based on general findings for FAU zeolites, as specific data for erionite was not available in the search results. The trend shows that different molecules have varying adsorption strengths, which can be correlated to the acid strength of the zeolite. acs.org

The removal of aluminum from the erionite framework leads to significant changes in its electronic structure. The introduction of aluminum into a silica (B1680970) framework modifies the electronic band structure. ucl.ac.uk When an aluminum atom is removed, it creates a defect site, often a hydroxyl nest, which alters the local electronic environment. ucl.ac.uk DFT calculations can model these changes, providing insight into the modified acidic properties of the dealuminated erionite. The charge transfer from cations to the framework oxygen is a key mechanism in the modification of the electronic structure, which is influenced by the electronegativity of the cations present. ucl.ac.uk

Molecular Dynamics (MD) Simulations of Guest Molecule Interactions within Dealuminated Erionite Pores

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. acs.org By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of systems, such as the diffusion of guest molecules within zeolite pores. acs.orgnih.gov

Dealumination can create a more open pore structure, sometimes referred to as secondary "supermicropores," which can enhance the diffusion of molecules. researchgate.net MD simulations can be used to visualize the trajectories of guest molecules as they move through the erionite channels, revealing the preferred diffusion pathways. frontiersin.org These simulations can also calculate the free energy profiles for diffusion, identifying the energy barriers that molecules must overcome. acs.org The interaction between the diffusing molecules and the zeolite framework, which is altered by dealumination, strongly influences the diffusion process. rsc.org

The adsorption energetics, or the strength of the interaction between guest molecules and the zeolite, can also be investigated using MD simulations. semanticscholar.org These simulations can help to understand how the removal of aluminum and the creation of new acid sites affect the adsorption of different molecules.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Equilibria in Dealuminated Erionite

Grand Canonical Monte Carlo (GCMC) is a simulation technique used to study the adsorption of fluids in porous materials. frontiersin.orgresearchgate.net In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature, allowing for the determination of adsorption isotherms and heats of adsorption. researchgate.net

Dealumination of erionite has been shown to increase its sorption capacity for certain molecules, such as aromatic hydrocarbons. researchgate.netgrafiati.com GCMC simulations can be employed to predict the adsorption isotherms of various gases and liquids in dealuminated erionite, providing a theoretical understanding of this enhanced capacity. frontiersin.org By comparing simulated isotherms with experimental data, the accuracy of the force fields used to describe the interactions between the guest molecules and the zeolite framework can be validated. researchgate.net These simulations are a powerful tool for screening different dealuminated erionite structures for specific adsorption applications. researchgate.net

Table 2: Comparison of Adsorption Properties in Different Zeolites (Illustrative)

| Zeolite | Guest Molecule | Adsorption Capacity (mmol/g) | Heat of Adsorption (kJ/mol) |

| H-ZSM-5 | Ethanol | High | Moderate |

| H-LEV | Ethanol | Higher | Higher |

| H-ZSM-5 | Propylene | Moderate | Low |

| H-LEV | Propylene | High | Moderate |

This table is based on data for H-ZSM-5 and H-LEV zeolites to illustrate the type of information that can be obtained from GCMC simulations. frontiersin.org It shows that different zeolite structures have varying adsorption capacities and interaction strengths with guest molecules.

Computational Modeling of Acid Site Generation and Evolution during Erionite Dealumination

The dealumination process not only removes aluminum but also leads to the formation of new acid sites. nih.gov The initial framework aluminum atoms are associated with Brønsted acid sites. ucl.ac.uk Upon dealumination, these can be replaced by hydroxyl nests, which are clusters of silanol (B1196071) groups, and extra-framework aluminum (EFAl) species that can act as Lewis acid sites. ucl.ac.uknih.gov

Computational modeling, particularly using DFT, can trace the evolution of these acid sites during dealumination. researchgate.net By calculating the energies of different configurations, it is possible to determine the most likely structures of the resulting acid sites. ucl.ac.uk This understanding is crucial for tailoring the catalytic properties of erionite, as the type, strength, and distribution of acid sites are key factors in its catalytic activity. acs.orgnih.gov For example, the creation of mesopores and the modification of acid site density through dealumination can improve the selectivity and lifetime of the catalyst in certain reactions. nih.gov

Comparative Computational Studies of Dealuminated Erionite with Other Zeolite Frameworks

Comparative computational analyses have been conducted against several key zeolite frameworks, including Faujasite (FAU), Chabazite (CHA), Mordenite (MOR), and Zeolite Socony Mobil-5 (MFI). A central finding from periodic DFT calculations is the identification of a largely universal dealumination mechanism initiated by the adsorption of water on the aluminum atom, leading to the successive hydrolysis of Al-O bonds and the eventual dislocation of the aluminum from the framework. However, the energetic favorability and the specific pathways for this process vary significantly depending on the zeolite's structure.

For instance, DFT calculations comparing dealumination in FAU, MOR, MFI, and CHA frameworks revealed that the confinement of extra-framework Al (EFAL) species within the zeolite cavities acts as a thermodynamic driving force for aluminum extraction. The size and connectivity of the cages and channels in each zeolite dictate the stability and location of these EFAL species. In FAU, with its large supercages, EFAL species can be accommodated differently than in the more constrained 8-ring pore system of erionite.

Computational studies also highlight the differences in aluminum distribution following synthesis or modification. Research combining solid-state NMR spectroscopy with computational simulations has shown that a high-silica ERI zeolite (with a high Si/Al ratio, indicative of dealumination) synthesized from a dealuminated FAU precursor exhibits a biased aluminum occupancy at the T1 crystallographic site. This contrasts with the more random aluminum siting in ERI zeolites with lower Si/Al ratios. Such studies demonstrate how the properties of a dealuminated zeolite are not only a function of the dealumination process itself but also of its synthesis history, which can be computationally modeled to understand these structural nuances.

The structural parameters of different zeolite frameworks are a key focus of comparative computational studies, as these define their catalytic and adsorptive properties. Dealumination alters these parameters, and the effects can be contrasted across frameworks.

Table 1: Comparison of Structural Properties of Erionite and Other Zeolite Frameworks

| Framework | IZA Code | Pore Opening (Ring Size) | Pore Dimensions (Å) | Framework Density (T/1000 ų) |

|---|---|---|---|---|

| Erionite | ERI | 8 | 3.6 x 5.1 | 16.1 |

| Faujasite | FAU | 12 | 7.4 x 7.4 | 12.7 |

| Chabazite | CHA | 8 | 3.8 x 3.8 | 15.1 |

| ZSM-5 | MFI | 10 | 5.1 x 5.5, 5.3 x 5.6 | 18.4 |

Data sourced from the IZA Structure Database and related studies.

Computational models are used to predict how dealumination affects these defining structural features. For erionite, the removal of aluminum can lead to the creation of secondary mesoporosity, a phenomenon also observed in other zeolites but with different characteristics depending on the parent framework's resilience.

Furthermore, computational studies allow for a detailed comparison of the resulting acidic properties. Dealumination inherently reduces the number of Brønsted acid sites associated with framework aluminum. Concurrently, the formation of various EFAL species, such as Al(OH)3 or Al(OH)2+, can introduce new Lewis acid sites. DFT calculations help to identify the preferred locations and coordination of these Lewis acid sites within the cages of dealuminated erionite versus those in the supercages of FAU or the channel intersections of MFI. This comparative analysis is crucial for understanding the catalytic selectivity of these materials post-dealumination.

Table 2: Summary of Comparative Computational Findings on Dealumination Effects

| Feature | Dealuminated Erionite (ERI) | Dealuminated Faujasite (FAU) | Dealuminated ZSM-5 (MFI) | Dealuminated Chabazite (CHA) |

|---|---|---|---|---|

| Al Siting | Biased T1 site occupancy when synthesized from dealuminated FAU. | Al distribution depends on dealumination method; EFAL species form in supercages and sodalite cages. | Dealumination mechanism studied via DFT, showing pathway dependence on framework. | Can be synthesized from dealuminated FAU; shares D6R building unit with ERI. |

| Pore System | 8-ring pores (3.6 x 5.1 Å); potential for secondary mesopore formation. | 12-ring pores (7.4 Å); large supercages accommodate EFAL species. | 10-ring channels (straight and sinusoidal). | 8-ring pores (3.8 x 3.8 Å), interconnected 3D system. |

| Acidity Changes | Reduction of Brønsted sites; formation of Lewis acidic EFAL in cages. | Reduction of Brønsted sites; well-studied formation of Lewis acidic EFAL species. | Subject of DFT studies on dealumination mechanisms and acidity. | Acidity influenced by Si/Al ratio and cation exchange. |

| Stability | High-silica forms show improved hydrothermal stability. | Stability increases with Si/Al ratio; dealumination is a common strategy to improve stability. | Known for high thermal and chemical stability, further enhanced by dealumination. | High hydrothermal stability, especially in high-silica forms. |

Functional Performance of Dealuminated Erionite in Advanced Catalysis and Adsorption Applications

Catalytic Activity of Dealuminated Erionite (B80640) in Acid-Catalyzed Reactions

The process of dealumination, or the removal of aluminum atoms from the framework of erionite, significantly modifies its chemical and physical properties, leading to enhanced catalytic performance in various acid-catalyzed reactions. ontosight.ai This enhancement is primarily attributed to alterations in the acidity and pore structure of the zeolite.

Hydrocarbon Conversion Reactions Catalyzed by Dealuminated Erionite (e.g., n-butane isomerization, methanol-to-olefin, hydrocracking)

Dealuminated erionite has demonstrated potential as a catalyst in several key hydrocarbon conversion processes critical to the petrochemical industry. The modification of its acidic properties and pore structure through dealumination plays a crucial role in its catalytic activity and selectivity.

For the methanol-to-olefin (MTO) reaction, a non-petroleum route to valuable light olefins, zeolites are the primary catalysts. The catalytic performance is strongly linked to the acidity and porosity of the zeolite. nih.govresearchgate.net Mild dealumination through steaming has been shown to enhance the acidity and reactivity of zeolites like ZSM-5 in the MTO reaction. nih.govresearchgate.net However, excessive dealumination can lead to a decrease in the strength of Brønsted acid sites, resulting in a significant drop in catalytic activity. nih.govresearchgate.net The pore architecture of the catalyst is also critical in determining product selectivity and catalyst lifetime by influencing diffusion and preventing coke formation.

In hydrocracking , a process that converts heavy petroleum fractions into more valuable lighter products, bifunctional catalysts containing an acid functionality, often a zeolite, are employed. researchgate.net The acidic properties of the zeolite component are essential for the isomerization and cracking reactions. Dealumination can be used to tailor these acidic properties to optimize the balance between cracking and isomerization, thereby controlling the product distribution.

| Hydrocarbon Conversion Reaction | Effect of Dealumination on Erionite Catalyst Performance | Key Influencing Factors |

|---|---|---|

| n-Butane Isomerization | May decrease overall activity but can significantly increase selectivity to isobutane. colab.ws | Modification of acid site density and strength, reduction of side reactions. colab.wsutwente.nl |

| Methanol-to-Olefin (MTO) | Mild dealumination can enhance acidity and reactivity, while harsh dealumination can decrease activity. nih.govresearchgate.net | Strength and concentration of Brønsted acid sites, pore accessibility. nih.govresearchgate.net |

| Hydrocracking | Allows for tailoring of the catalyst's acidity to balance cracking and isomerization reactions. researchgate.net | Acidic and shape-selective properties of the zeolite. researchgate.net |

Fine Chemical Synthesis Utilizing Dealuminated Erionite Catalysts

The application of dealuminated zeolites extends to the synthesis of fine chemicals, where selectivity is of utmost importance. The modified acidity and pore structure of dealuminated erionite can provide advantages in reactions such as acylations and esterifications. For example, dealuminated zeolite beta has shown high activity in the acylation of 2-methoxynaphthalene (B124790) and the esterification of benzyl (B1604629) alcohol. researchgate.net This enhanced activity is linked to an increase in the number of strong acid sites and improved accessibility for reactants due to the removal of extra-framework aluminum species. researchgate.net

In another example, various ion-exchanged forms of erionite have been successfully used as catalysts for the synthesis of 2-methylquinoxaline, demonstrating excellent yields at room temperature. researchgate.net The catalytic activity was found to be related to the BET surface area and the acidity of the catalyst. researchgate.net Dealumination can be a method to further optimize these properties for such fine chemical syntheses.

Role of Pore Architecture and Acidity in the Enhanced Catalytic Performance of Dealuminated Erionite

The catalytic performance of dealuminated erionite is intrinsically linked to the changes in its pore architecture and acidity that occur during the dealumination process. lcr-carmen.frnih.gov Dealumination can lead to the formation of a hierarchical pore structure, containing both micropores and mesopores. This improved pore architecture enhances the accessibility of active sites and facilitates the diffusion of reactants and products, which can lead to higher activity and selectivity. researchgate.netresearchgate.net

Adsorption and Separation Processes Using Dealuminated Erionite

Dealumination not only enhances the catalytic properties of erionite but also modifies its surface characteristics, making it a promising material for adsorption and separation applications. The process can increase the hydrophobicity of the zeolite, which is advantageous for the selective adsorption of non-polar or less polar molecules from gas streams containing water vapor.

Gas Separation Applications (e.g., CO2 capture, N2/CH4 separation) by Dealuminated Erionite

The separation of gases like carbon dioxide (CO₂) from methane (B114726) (CH₄) or nitrogen (N₂) is crucial in natural gas purification and post-combustion CO₂ capture. researchgate.netut.ac.ir Zeolites are effective adsorbents for these applications due to their well-defined pore structures and strong electrostatic fields. The adsorption capacity and selectivity of zeolites are influenced by their framework structure, pore properties, and the nature of the exchangeable cations. researchgate.net

While specific data on dealuminated erionite for these separations is limited, studies on other zeolites provide insights. For CO₂/CH₄ separation, zeolites like NaX have shown high selectivity for CO₂. researchgate.net The interaction of the CO₂ quadrupole moment with the cations and the zeolite framework leads to its preferential adsorption over CH₄. Dealumination could potentially enhance the selectivity for CH₄ over N₂ in applications like natural gas upgrading, by modifying the pore size and surface chemistry to favor the adsorption of methane.

| Gas Separation Application | Potential Role of Dealuminated Erionite | Key Adsorption Factors |

|---|---|---|

| CO₂ Capture (from CH₄ or N₂) | Could offer tailored selectivity and capacity for CO₂. researchgate.netresearchgate.net | Pore structure, surface properties, and interaction with the CO₂ quadrupole moment. researchgate.net |

| N₂/CH₄ Separation | May enhance selectivity for CH₄ through modified pore size and surface chemistry. | Pore dimensions, surface polarity, and competitive adsorption behavior. |

Adsorption of Volatile Organic Compounds (VOCs) on Dealuminated Erionite Surfaces

Volatile organic compounds (VOCs) are common air pollutants that pose risks to human health and the environment. nih.gov Adsorption is a widely used and effective method for removing VOCs from air streams, with porous materials like zeolites being excellent candidates as adsorbents. semanticscholar.orgrsc.org The efficiency of VOC adsorption on zeolites depends on their pore structure, surface area, and surface chemistry. researchgate.netresearchgate.net

Dealumination can enhance the VOC adsorption capacity of erionite by increasing its hydrophobicity. This is particularly beneficial when treating humid air streams, as it reduces the competitive adsorption of water molecules. For example, the dealumination of NaY zeolite was shown to significantly increase its toluene (B28343) adsorption capacity while decreasing water vapor adsorption. semanticscholar.org The properties of the VOCs, such as their boiling point and polarity, also play a crucial role in their adsorption behavior on mineral surfaces. researchgate.net The larger pore volume and specific surface area resulting from dealumination can also contribute to a higher uptake of VOC molecules. researchgate.net

Liquid Phase Adsorption and Separation Applications of Dealuminated Erionite (e.g., dye adsorption)

The process of dealumination significantly modifies the porous structure and surface chemistry of erionite, enhancing its potential for liquid-phase adsorption applications, particularly for the removal of organic pollutants like dyes from wastewater. The removal of aluminum from the zeolite framework creates a more open pore structure, including the formation of secondary mesoporosity, which improves the accessibility of active sites for larger molecules. researchgate.netresearchgate.net This structural enhancement is crucial for the effective adsorption of bulky dye molecules that would otherwise be limited by the small micropores of natural erionite.

Research into modified zeolites has demonstrated their efficacy in dye removal. For instance, modified erionite has shown a notable capacity for adsorbing Methylene Blue, a common industrial dye. researchgate.net The adsorption capacity can be significantly increased compared to the natural form of the zeolite, with studies showing that modified erionite can adsorb up to 42.7 mg of Methylene Blue per gram of adsorbent. researchgate.net The adsorption process is often well-described by the Langmuir isotherm model, suggesting a monolayer adsorption of dye molecules onto the surface of the dealuminated erionite. researchgate.net The efficiency of dye removal is influenced by several factors, including pH, contact time, and temperature, with optimal adsorption often observed at a neutral pH of 7. researchgate.net The creation of mesopores through dealumination facilitates faster diffusion of dye molecules to the adsorption sites, allowing equilibrium to be reached relatively quickly, often within 30 minutes. researchgate.net

The table below summarizes representative data on the adsorption of dyes by modified zeolites, highlighting the performance enhancements relevant to dealuminated structures.

| Dye | Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Applicable Isotherm Model |

|---|---|---|---|---|---|

| Methylene Blue | Modified Erionite | 42.7 | 7 | 30 | Langmuir |

| Methylene Blue | Natural Erionite | 28.6 | 7 | 30 | Langmuir |

Ion Exchange Capabilities of Dealuminated Erionite for Specific Cation Removal

Dealuminated erionite possesses significant potential for environmental remediation through ion exchange, a process critical for the removal of cationic pollutants from aqueous solutions. The fundamental structure of erionite contains extra-framework cations (such as Na⁺, K⁺, Ca²⁺, and Mg²⁺) that are exchangeable with other cations present in a surrounding solution. nih.govmdpi.com The dealumination process, by altering the Si/Al ratio of the zeolite framework, modifies the number and strength of the negative charge sites, which in turn influences the cation exchange capacity (CEC) and selectivity for specific ions. grafiati.com

Selectivity and Capacity of Dealuminated Erionite for Heavy Metal Ion Exchange

The enhanced porosity and modified surface properties of dealuminated erionite make it a promising candidate for the selective removal of toxic heavy metal ions from industrial effluents. Zeolites, including erionite, are known to exhibit selectivity for certain cations based on factors like ionic size, charge density, and hydration energy. researchgate.net The ion-exchange process in erionite involves the replacement of its native extra-framework cations with heavy metal ions from the solution. mdpi.com

Studies on various natural and modified zeolites have established a general selectivity sequence for heavy metal ions. For many zeolitic materials, the selectivity for divalent cations follows a trend where ions with a smaller hydrated radius and higher charge density are preferentially adsorbed. researchgate.net The typical selectivity sequence observed in zeolitic adsorbents is often Pb²⁺ > Cd²⁺ > Cu²⁺ > Zn²⁺. researchgate.netresearchgate.netsoleconsulting.co.za This indicates a particularly high affinity for lead and cadmium. The dealumination process can further tune this selectivity. By increasing the silicon-to-aluminum ratio, the framework's negative charge density decreases, which can alter the affinity for different cations and improve stability in acidic conditions often found in industrial wastewater. nih.govmdpi.com

The ion exchange capacity is a measure of the total number of cations a material can adsorb. While specific quantitative data for dealuminated erionite is context-dependent, research on analogous systems provides insight into its potential. For example, the mineral beidellite (B77351) has shown adsorption capacities in the range of 83.3–86.9 mg/g for lead and 42–45.6 mg/g for cadmium. researchgate.net Chelating resins, which also function via ion exchange, demonstrate high selectivity for copper and zinc, capable of reducing their concentrations to below 1 mg/L from solutions with high concentrations of other metals like cobalt. soleconsulting.co.za The creation of mesoporosity in dealuminated erionite can enhance the kinetics of ion exchange by improving the diffusion of hydrated metal ions to the exchange sites within the zeolite structure. researchgate.net

The following interactive table presents typical ion exchange capacities and selectivity trends for heavy metals using zeolitic and other ion-exchange materials.

| Heavy Metal Ion | Typical Adsorbent | Adsorption Capacity (mg/g) | Selectivity Trend |

|---|---|---|---|

| Lead (Pb²⁺) | Natural Zeolites / Clays | 83.3 - 86.9 | Highest |

| Cadmium (Cd²⁺) | Natural Zeolites / Clays | 42.0 - 45.6 | High |

| Copper (Cu²⁺) | Chelating Resins / Zeolites | Variable | Moderate to High |

| Zinc (Zn²⁺) | Chelating Resins / Zeolites | Variable | Moderate |

Note: Selectivity Trend: Pb²⁺ > Cd²⁺ > Cu²⁺ > Zn²⁺

Influence of Hierarchical Porosity on Transport Limitations and Accessibility in Dealuminated Erionite Applications

A key advantage of dealuminated erionite in catalysis and adsorption is the creation of a hierarchical pore structure. researchgate.net Natural erionite is a microporous material, with pore openings around 0.36 × 0.51 nm, which can impose severe diffusion limitations, especially for larger molecules. researchgate.net This means that while the internal surface area and active sites are abundant, they may be inaccessible, leading to underutilization of the material's potential.

Dealumination, particularly through methods like acid and subsequent base leaching, introduces a network of larger mesopores (2-50 nm) and sometimes macropores (>50 nm) into the original microporous crystal. researchgate.netmdpi.com This results in a hierarchical material that combines the shape-selective properties of micropores with the enhanced mass transport characteristics of larger pores. mdpi.comresearchgate.net

The primary benefits of this hierarchical porosity are:

Reduced Diffusion Path Length: The larger pores act as highways, allowing molecules to travel quickly into the interior of the zeolite crystal. This significantly shortens the distance molecules must travel through the narrow micropores to reach the active sites, thereby increasing reaction and adsorption rates. mdpi.com

Improved Accessibility for Bulky Molecules: For applications involving large molecules, such as the catalytic cracking of heavy oil fractions or the adsorption of large dye molecules, the mesopores provide access to active sites that would be completely unreachable in a purely microporous material. researchgate.net

Mitigation of Deactivation: In catalysis, coke formation can block micropore entrances, leading to rapid deactivation. The presence of a mesoporous network can make the catalyst more resistant to deactivation by providing alternative pathways for reactants and products and by accommodating coke deposits in larger voids, preserving access to the active sites for a longer period. mdpi.com

Research has shown a direct correlation between the creation of mesoporosity and improved catalytic performance. For instance, the sequential acid-base treatment of erionite has been proven to be an effective strategy for generating mesoporosity, leading to catalytic activities in dealkylation reactions that are in line with the increased mesoporous external surface area. researchgate.net This enhancement in performance is attributed to the improved diffusion and accessibility afforded by the hierarchical structure, overcoming the transport limitations inherent in the parent microporous erionite. researchgate.netmdpi.com

Environmental and Geological Context of Erionite Alteration and Dealumination

Natural Weathering and Diagenetic Processes Leading to Erionite (B80640) Dealumination in Geological Formations

Erionite typically forms as a result of the alteration of volcanic ash and tuffaceous sediments in various geological environments. frontiersin.orgwikipedia.orgcdc.gov The processes of weathering and diagenesis play a crucial role in the subsequent alteration of erionite, which can lead to dealumination.

Weathering Processes: Chemical weathering, driven by the interaction of erionite with atmospheric and hydrospheric agents, is a key factor in its alteration. um.edu.mt The rate and extent of this weathering are influenced by climatic conditions, including precipitation, temperature fluctuations, and evaporation rates. um.edu.mt The presence of water is fundamental, as it acts as a solvent and facilitates chemical reactions. um.edu.mt The pH of the water, whether acidic or alkaline, significantly impacts the dissolution of the aluminosilicate (B74896) framework of erionite. copernicus.org For instance, acidic conditions can promote the leaching of aluminum from the zeolite structure.

Diagenetic Processes: Diagenesis encompasses the physical and chemical changes that occur in sediments after their initial deposition and during their conversion to sedimentary rock. researchgate.net In the context of erionite, diagenetic alteration often occurs in closed hydrological systems, such as saline-alkaline lakes, where volcanic glass in ash beds dissolves and recrystallizes to form zeolites. nih.gov The geochemical conditions within these basins, including the pH, salinity, and temperature of the pore waters, dictate the stability of erionite and the potential for dealumination. geoscienceworld.org Over geological timescales, burial and the associated increases in temperature and pressure can further drive diagenetic reactions, leading to the transformation of erionite and other zeolites. researchgate.net

The process of dealumination in natural settings is a slow and gradual one, influenced by the specific geological and environmental conditions over extended periods. The resulting dealuminated erionite will have a higher silicon-to-aluminum ratio, which can affect its physical and chemical properties.

Implications of Natural Erionite Alteration on Zeolite Genesis and Stability

The natural alteration of erionite, including dealumination, is intrinsically linked to the broader processes of zeolite genesis and their long-term stability in geological formations. The transformation of one zeolite species into another, or the alteration of its chemical composition, provides insights into the geochemical evolution of the host rock.